molecular formula C13H13NO3S B1627378 3-(4-Hydroxymethylphenyl)phenylsulfonamide CAS No. 362529-89-3

3-(4-Hydroxymethylphenyl)phenylsulfonamide

Cat. No.: B1627378
CAS No.: 362529-89-3
M. Wt: 263.31 g/mol
InChI Key: VOWXKVHADDCXLF-UHFFFAOYSA-N
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Description

3-(4-Hydroxymethylphenyl)phenylsulfonamide is a sulfonamide derivative characterized by a phenylsulfonamide core substituted with a 4-hydroxymethylphenyl group at the 3-position. Sulfonamides are widely studied for their roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents, making structural analogs of this compound relevant to drug discovery and toxicology .

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c14-18(16,17)13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXKVHADDCXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593234
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362529-89-3
Record name 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxymethylphenyl)phenylsulfonamide typically involves the reaction of 4-hydroxymethylphenylboronic acid with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction proceeds through a Suzuki coupling mechanism, forming the desired biphenyl structure with the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxymethylphenyl)phenylsulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The phenylsulfonamide scaffold is shared across analogs, but substituent variations dictate biological activity and physicochemical properties. Key comparisons include:

Compound Name Substituent(s) Key Structural Differences Biological Relevance
3-(4-Hydroxymethylphenyl)phenylsulfonamide 4-Hydroxymethylphenyl at 3-position Polar hydroxymethyl group enhances hydrophilicity Potential hepatotoxicant (SAR read-across)
N-Benzyl phenylsulfonamide (12) Benzyl group on sulfonamide nitrogen Hydrophobic N-substituent increases binding affinity High antagonism (Ki = 0.54 nM)
4-Bromo-2-fluorobenzyl derivative (4c) Bromo-fluoro-benzyl group on phenyl ring Electron-withdrawing groups enhance aldose reductase inhibition IC₅₀ < 1 µM for aldose reductase
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Chloro-methoxybenzamide-linked sulfonamide Extended hydrophobic chain and halogenation Antibacterial/antifungal applications

Key Observations :

  • Hydrophobic vs. Polar Substituents : The hydroxymethyl group in this compound introduces polarity, contrasting with hydrophobic N-benzyl or halogenated analogs. This may reduce membrane permeability but improve solubility .
  • Substituent Position : Activity is highly position-dependent. For example, N-substituents on sulfonamide (e.g., compound 12) enhance receptor binding, while para-substituents on the phenyl ring (e.g., 4c) optimize enzyme inhibition .
Physicochemical Properties
  • Metabolic Stability : The hydroxymethyl group may undergo glucuronidation or oxidation, contrasting with stable halogenated or alkylated analogs .

Biological Activity

Overview

3-(4-Hydroxymethylphenyl)phenylsulfonamide, with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features, including the biphenyl moiety and sulfonamide group. These components allow the compound to interact with various molecular targets, primarily enzymes and receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity by binding to the active site. This interaction may involve several mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation through inhibition of pro-inflammatory mediators .
  • Enzyme Inhibition : It is being investigated as an enzyme inhibitor, particularly in sulfonamide-based drug studies .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
  • Anti-inflammatory Activity :
    • In vitro assays indicated that the compound could significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies :
    • Kinetic studies revealed that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, further supporting its role in drug development.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

Compound NameStructure FeaturesNotable Activity
4-HydroxymethylphenylsulfonamideLacks biphenyl structureLimited antimicrobial activity
3-PhenylsulfonamideNo hydroxymethyl groupModerate enzyme inhibition
4-NitrophenylsulfonamideContains a nitro groupDifferent reactivity profile

The unique combination of a biphenyl structure with a sulfonamide group and hydroxymethyl substituent in this compound contributes to its distinct chemical reactivity and potential biological activities compared to these similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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